

Physical and chemical properties of Thiomorpholine-1-oxide hydrochloride

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Compound of Interest

Compound Name: *Thiomorpholine-1-oxide*
hydrochloride

Cat. No.: *B1321775*

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A Technical Guide to Thiomorpholine-1-oxide Hydrochloride

Introduction

Thiomorpholine-1-oxide hydrochloride is a heterocyclic organic compound and a derivative of thiomorpholine. As a sulfoxide, it occupies an intermediate oxidation state between thiomorpholine and its fully oxidized sulfone analogue, thiomorpholine-1,1-dioxide. The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of compounds with diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and reactivity of **Thiomorpholine-1-oxide hydrochloride** for researchers and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of **Thiomorpholine-1-oxide hydrochloride** are summarized below. Quantitative data such as melting point, boiling point, and specific solubility values are not consistently available in the public literature.

Property	Value	Source(s)
CAS Number	76176-87-9	[2]
Molecular Formula	C ₄ H ₁₀ ClNOS	[2]
Molecular Weight	155.65 g/mol	[3]
IUPAC Name	thiomorpholine 1-oxide hydrochloride	
Synonyms	1,4-thiazane-1-oxide hydrochloride, 1- Oxothiomorpholine hydrochloride	[2]
Appearance	Solid	[3]
Purity	Typically ≥95%	
Storage Conditions	Room Temperature, under inert atmosphere	[2]
SMILES String	Cl.O=S1CCNCC1	[3]
InChI Key	CNAHTBMMJSMMEC- UHFFFAOYSA-N	[3]
Melting Point	No data available	
Boiling Point	No data available	
Solubility	No specific data available	

Reactivity and Stability

The chemistry of **Thiomorpholine-1-oxide hydrochloride** is dominated by the sulfoxide functional group.

- Oxidation: The sulfoxide group can be further oxidized to a sulfone (thiomorpholine-1,1-dioxide) using stronger oxidizing agents.[4] Careful control of reaction conditions is necessary during its synthesis to prevent this over-oxidation.[5]

- Reduction: Sulfoxides can be deoxygenated back to their corresponding sulfides (thiomorpholine) using various reducing agents, often catalyzed by metal complexes.[6]
- Acidity of α -Protons: The protons on the carbons adjacent (α) to the sulfoxide group are weakly acidic and can be deprotonated by strong bases.[6]
- Coordination Chemistry: The sulfoxide group, particularly the oxygen atom, can act as a ligand to form coordination complexes with transition metals.[6]
- Stability: The compound should be stored at room temperature under an inert atmosphere to ensure stability.[2]

Experimental Protocols

Detailed experimental data for **Thiomorpholine-1-oxide hydrochloride** is limited. However, established methods for the synthesis of the parent compound and the oxidation of sulfides provide a reliable basis for its preparation and analysis.

Synthesis: Mild Oxidation of Thiomorpholine and Salt Formation

The synthesis involves a two-step process: the selective oxidation of thiomorpholine to thiomorpholine-1-oxide, followed by conversion to its hydrochloride salt. The key challenge is to prevent over-oxidation to the sulfone.[5][7]

Step 1: Oxidation with Hydrogen Peroxide[7]

- Dissolve thiomorpholine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- Cool the flask to 0 °C in an ice bath.
- Slowly add 30 wt% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution. Stoichiometric control is critical.
- After the addition is complete, allow the reaction mixture to warm to room temperature.

- Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Once complete, carefully neutralize the mixture to a pH of ~7-8 with a saturated sodium bicarbonate or dilute sodium hydroxide solution.
- Extract the aqueous mixture with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude thiomorpholine-1-oxide.

Step 2: Formation of the Hydrochloride Salt

- Dissolve the crude thiomorpholine-1-oxide in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.
- Slowly add a solution of hydrochloric acid (e.g., 1 M in diethyl ether) dropwise with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific protocol for **Thiomorpholine-1-oxide hydrochloride** is not detailed, reverse-phase HPLC is a standard method for analyzing related polar compounds like Thiomorpholine, 4-methyl-, 1,1-dioxide.[8] A general method can be adapted.

- Column: C18 reverse-phase column (e.g., Newcrom R1).[8]
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like phosphoric acid or, for MS compatibility, formic acid.[8]
- Detector: UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for universal detection.

- **Standard Preparation:** Prepare a standard solution of known concentration in the mobile phase or a suitable solvent to quantify the sample.

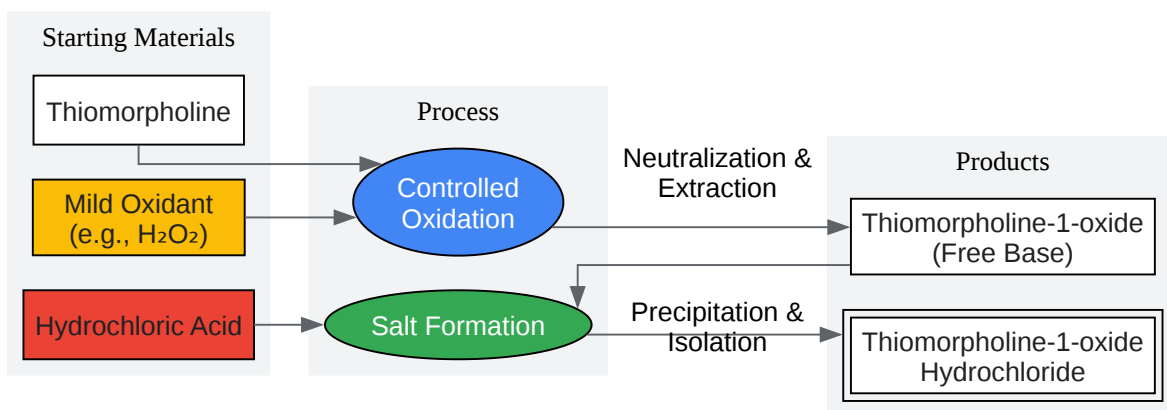
Biological and Pharmacological Context

There is limited specific research on the biological activity of **Thiomorpholine-1-oxide hydrochloride** itself. However, the broader thiomorpholine scaffold is of significant interest in pharmacology.

- **Privileged Scaffold:** Thiomorpholine and its derivatives are considered privileged structures due to their presence in molecules exhibiting a wide range of biological activities, including antitubercular, antioxidant, hypolipidemic, antimalarial, and antibacterial properties.^[1]
- **Potential Mechanisms:** In studies of related N-substituted thiomorpholine derivatives with hypolipidemic and antioxidant activity, a proposed mechanism involves the inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.^[1] This activity, combined with antioxidant properties, suggests potential as anti-atherosclerotic agents.^[1]

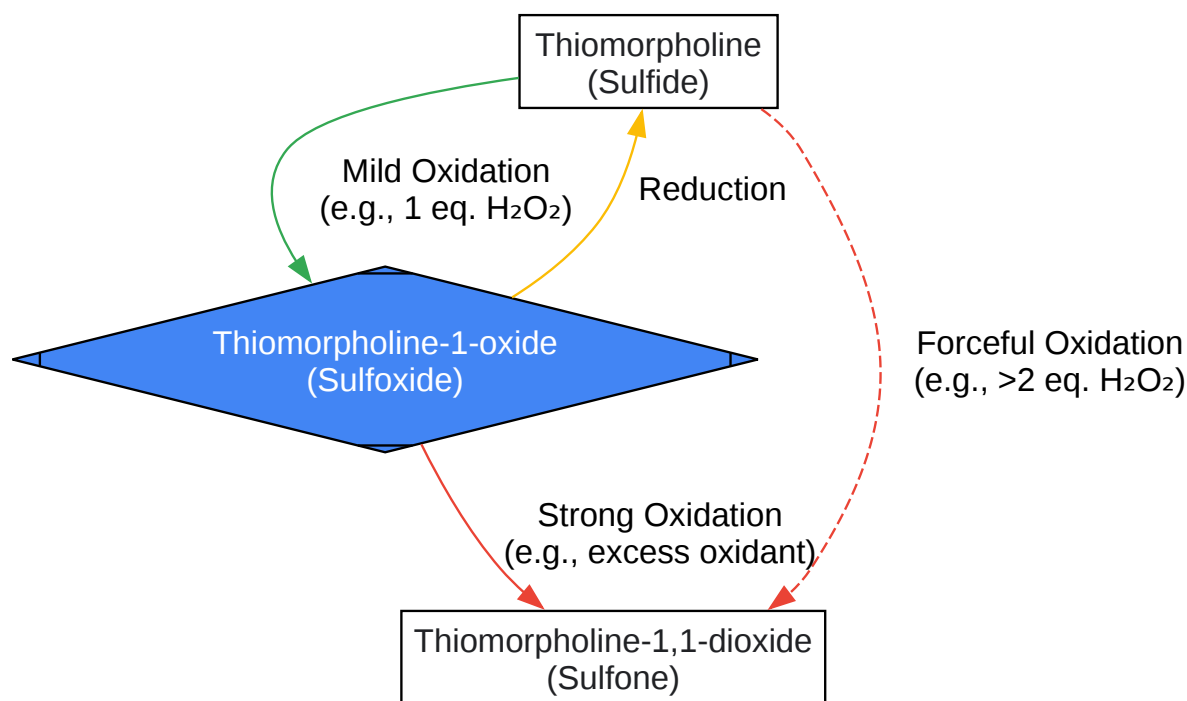
Visualizations

The following diagrams illustrate key workflows and relationships relevant to **Thiomorpholine-1-oxide hydrochloride**.



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Caption: General workflow for the synthesis of **Thiomorpholine-1-oxide hydrochloride**.



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Caption: Oxidation and reduction relationships of the thiomorpholine scaffold.

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